Cas no 13308-51-5 (Boron phosphate)

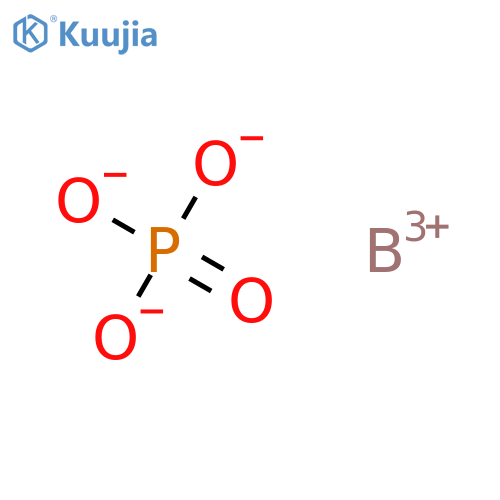

Boron phosphate structure

商品名:Boron phosphate

CAS番号:13308-51-5

MF:BO4P

メガワット:105.7824

MDL:MFCD00011318

CID:49157

Boron phosphate 化学的及び物理的性質

名前と識別子

-

- Boron phosphate

- BORON PHOSPHATE TECHNICAL GRADE FOR ORGANIC SYNTHESIS

- 2,4,5-trioxa-1λ5-phospha-3-borabicyclo[1.1.1]pentane 1-oxide

- B(PO4) Boron orthophosphate

- Boron(III) phosphate

- Budit326

- Budit 321

- Fosfato de boro

- BOROPHOSPHORIC ACID

- boron orthophosphate

- Boron phosphate (1:1)

- boronphosphate(b(po4))

- Boron phosphate hydrate

- BORON (III) PHOSPHATE

-

- MDL: MFCD00011318

- インチ: InChI=1S/BO4P/c2-6-3-1(4-6)5-6

- InChIKey: RKVCQBPDVHFKCU-UHFFFAOYSA-N

- ほほえんだ: B12OP(=O)(O1)O2

計算された属性

- せいみつぶんしりょう: 108.98600

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 6

- 回転可能化学結合数: 0

- 複雑さ: 106

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 互変異性体の数: 何もない

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 何もない

じっけんとくせい

- 色と性状: 白色正方晶または微粉末。

- 密度みつど: 2.52

- ゆうかいてん: 1400°C

- すいようせい: Insoluble in water.

- PSA: 96.06000

- LogP: -0.79790

- ようかいせい: アルカリ金属溶液に溶解し、水、エタノール、ベンゼン、アセトン、希酸に溶解しない。

Boron phosphate セキュリティ情報

-

記号:

- シグナルワード:Warning

- 危害声明: H315,H319,H335

- 警告文: P261,P305+P351+P338

- WGKドイツ:3

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: S22-S24/25

-

危険物標識:

- TSCA:Yes

- セキュリティ用語:S22;S24/25

Boron phosphate 税関データ

- 税関コード:2835299000

- 税関データ:

中国税関コード:

2835299000

Boron phosphate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Cooke Chemical | A1200112-2.5kg |

Boron phosphate |

13308-51-5 | 99% | 2.5kg |

RMB 758.40 | 2025-02-20 | |

| Apollo Scientific | IN1296-500g |

Boron(III) phosphate |

13308-51-5 | 99.9% | 500g |

£40.00 | 2025-03-21 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R019881-500g |

Boron phosphate |

13308-51-5 | 99% | 500g |

¥226 | 2023-09-10 | |

| City Chemical | B731-100GM |

Boron Phosphate |

13308-51-5 | 96% | 100gm |

$108.10 | 2023-09-19 | |

| Cooke Chemical | A1200112-500G |

Boron phosphate |

13308-51-5 | 99% | 500g |

RMB 200.80 | 2025-02-20 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B802035-2.5kg |

Boron phosphate |

13308-51-5 | 99% | 2.5kg |

998.00 | 2021-05-17 | |

| Cooke Chemical | A1200112-100G |

Boron phosphate |

13308-51-5 | 99% | 100g |

RMB 50.40 | 2025-02-20 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B102289-100g |

Boron phosphate |

13308-51-5 | 99% | 100g |

¥65.90 | 2023-09-04 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B102289-500g |

Boron phosphate |

13308-51-5 | 99% | 500g |

¥245.90 | 2023-09-04 | |

| A2B Chem LLC | AA51937-25g |

Boron phosphate (B(PO4)) |

13308-51-5 | 99% | 25g |

$16.00 | 2024-01-04 |

Boron phosphate 関連文献

-

1. Infrared studies of the adsorption of alkenes on non-stoichiometric boron phosphateHisashi Miyata,John B. Moffat J. Chem. Soc. Faraday Trans. 1 1981 77 2493

-

Hualin Lin,Lei Chu,Xinjing Wang,Zhaoquan Yao,Fan Liu,Yani Ai,Xiaodong Zhuang,Sheng Han New J. Chem. 2016 40 6022

-

Vladimir A. Mukhanov,Dominique Vrel,Petr S. Sokolov,Yann Le Godec,Vladimir L. Solozhenko Dalton Trans. 2016 45 10122

-

4. A relation between the product distribution from the dehydration of dimethylbutan-2-ols and catalytic acidityShantappa S. Jewur,John B. Moffat J. Chem. Soc. Chem. Commun. 1978 801

-

5. Exchange of HD with boron phosphateJohn B. Moffat,Lowell G. Scott J. Chem. Soc. Faraday Trans. 1 1979 75 503

13308-51-5 (Boron phosphate) 関連製品

- 13455-36-2(Cobaltous phosphate)

- 7758-87-4(Calcium phosphate)

- 7778-53-2(Potassium Phosphate Tribasic)

- 7784-30-7(aluminum phosphate)

- 10101-89-0(Trisodium phosphate dodecahydrate)

- 10043-83-1(Dimagnesium phosphate)

- 7779-90-0(Zinc phosphate)

- 37267-86-0(Metaphosphoric Acid, Lump)

- 10045-86-0(Ferric phosphate)

- 2466-09-3(Pyrophosphoric acid)

推奨される供給者

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬